molecular formula C3H9OP B2596426 ETHYL(METHYL)PHOSPHINE OXIDE CAS No. 127648-20-8

ETHYL(METHYL)PHOSPHINE OXIDE

Cat. No.: B2596426
CAS No.: 127648-20-8
M. Wt: 92.078
InChI Key: UFGGBJYMEZXRLU-UHFFFAOYSA-N
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Description

Ethyl(methyl)phosphine oxide: is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a phosphine oxide moiety

Scientific Research Applications

Ethyl(methyl)phosphine oxide has several scientific research applications, including:

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This information is usually available in the compound’s Material Safety Data Sheet (MSDS). It includes information on toxicity, flammability, storage, disposal, and first aid measures .

Future Directions

This would involve a review of the current research trends related to the compound and predictions about future research directions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(methyl)phosphine oxide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl(methyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The compound can undergo substitution reactions where the ethyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Comparison with Similar Compounds

Ethyl(methyl)phosphine oxide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both academic research and industrial processes.

Properties

IUPAC Name

ethyl-methyl-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OP/c1-3-5(2)4/h3H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUDIXALQIJASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OP+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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